molecular formula C20H19N3O2 B2483718 3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887885-55-4

3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2483718
CAS No.: 887885-55-4
M. Wt: 333.391
InChI Key: SDMCQOBHYUAHBG-UHFFFAOYSA-N
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Description

3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Tetrahydronaphthalene Moiety: This step involves the reaction of the oxadiazole intermediate with a tetrahydronaphthalene derivative, often through a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Benzamide Group: The final step involves the coupling of the oxadiazole-tetrahydronaphthalene intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole
  • N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Uniqueness

3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its oxadiazole ring, combined with the tetrahydronaphthalene and benzamide moieties, provides a versatile scaffold for the development of new compounds with potential therapeutic and industrial applications.

Biological Activity

3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. The structure consists of a benzamide core substituted with a tetrahydronaphthalene moiety and an oxadiazole ring. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical formula of this compound is C22H19N3O3C_{22}H_{19}N_{3}O_{3} with a molecular weight of 373.4 g/mol. The presence of the oxadiazole ring is particularly significant as it is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study showed that benzamide derivatives with oxadiazole rings displayed selective activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 µM . The mechanism of action often involves the inhibition of cell proliferation pathways and induction of apoptosis.

Antimicrobial Activity

The antimicrobial properties of similar oxadiazole-containing compounds have been explored extensively. For example, derivatives like 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria . While specific data on the antimicrobial efficacy of the target compound remains sparse, its structural analogs suggest potential effectiveness.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Oxidative Stress Modulation : The oxadiazole moiety may play a role in modulating oxidative stress within cells, which is crucial for cancer progression and microbial resistance.
  • Cell Cycle Arrest : Studies indicate that such compounds can induce cell cycle arrest in cancer cells, thereby preventing further proliferation.

Study 1: Antiproliferative Effects

A study conducted by Starcevic et al. focused on the synthesis and biological evaluation of N-substituted benzimidazole carboxamides. The findings indicated that modifications in the structure significantly impacted antiproliferative activity against MCF-7 cells . This suggests that similar modifications in this compound could enhance its anticancer properties.

Properties

IUPAC Name

3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-5-4-8-16(11-13)18(24)21-20-23-22-19(25-20)17-10-9-14-6-2-3-7-15(14)12-17/h4-5,8-12H,2-3,6-7H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMCQOBHYUAHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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